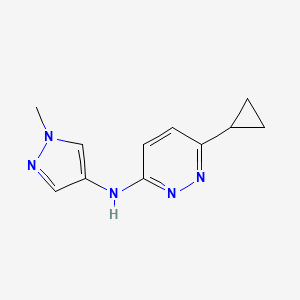

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Compound X likely involves several steps, including the assembly of its various building blocks. One possible route could be the reduction of Schiff bases formed from the reaction of 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. The reduction process may utilize sodium borohydride (NaBH4) as a powerful reducing agent . Further details on the synthetic pathway would require a thorough literature review.

Molecular Structure Analysis

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

- A study by Desai et al. (2013) demonstrated the synthesis of a series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria, and for their inhibitory action against various strains of fungi, suggesting potential therapeutic applications for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis and Characterization for Polymer Applications

- Butt et al. (2005) synthesized new diamines including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide and polymerized them with various dianhydrides. These polymers, with their solubility in organic solvents and thermal degradation properties, could have implications for material science and polymer chemistry (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Molecular Structure Analysis

- Karabulut et al. (2014) researched the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, another similar compound, through X-ray diffraction and DFT calculations. This study provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the structural properties of similar benzamide derivatives (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Biocatalysis and Green Chemistry

- Ma et al. (2016) explored the use of D-xylonic acid as a biocatalyst in the synthesis of various compounds including 5-phenyl-1(4-methoxyphenyl)-3[(4-methoxyphenyl)-amino]-1H-pyrrol-2(5H)-one. This approach emphasizes the significance of environmentally friendly methods in chemical synthesis, which can be applied to similar benzamide compounds (Ma, Zhong, Peng, & Sun, 2016).

Electrochemical Studies for Antioxidant Activity

- Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide. Understanding the oxidation mechanisms of these compounds is vital for their application in antioxidant and free radical scavenging activities (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Synthesis and Biological Evaluation

- Farouk, Ibrahim, and El-Gohary (2021) conducted a study on the synthesis and chemical reactivity of 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which shares a similar structure with the compound . Their research included the investigation of biological activity, providing insights into potential biomedical applications (Farouk, Ibrahim, & El-Gohary, 2021).

Propriétés

Numéro CAS |

888426-32-2 |

|---|---|

Nom du produit |

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |

Formule moléculaire |

C20H17F2N5O4S |

Poids moléculaire |

461.44 |

Nom IUPAC |

N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C20H17F2N5O4S/c1-31-12-4-2-3-11(8-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-5-6-13(21)14(22)7-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |

Clé InChI |

WPQFZRPFDDDSBJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)

![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2978937.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2978940.png)

![Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2978943.png)

![N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2978946.png)

![methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2978948.png)

![N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2978951.png)